molecular formula C37H35N3O3 B2534732 Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate CAS No. 2115706-15-3

Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate

Cat. No.: B2534732
CAS No.: 2115706-15-3
M. Wt: 569.705
InChI Key: YNYQIAXAWCYQSO-UFFVCSGVSA-N
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Description

Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate is a structurally complex acrylate derivative featuring a biphenyl core substituted with dimethylamino and methylamino-naphthamide moieties. Its molecular architecture combines π-conjugated systems (biphenyl and naphthamide) with electron-donating dimethylamino groups, rendering it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a fluorescent probe. The compound’s synthesis typically involves multi-step coupling reactions, with critical intermediates such as 4'-(dimethylamino)-[1,1'-biphenyl]-4-carbaldehyde and methyl 3-(3-aminophenyl)acrylate .

Properties

IUPAC Name

methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methyl-[6-(methylamino)naphthalene-2-carbonyl]amino]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O3/c1-38-33-18-15-30-23-32(14-13-31(30)24-33)37(42)40(35-7-5-6-26(22-35)10-21-36(41)43-4)25-27-8-11-28(12-9-27)29-16-19-34(20-17-29)39(2)3/h5-24,38H,25H2,1-4H3/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYQIAXAWCYQSO-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)N(CC3=CC=C(C=C3)C4=CC=C(C=C4)N(C)C)C5=CC=CC(=C5)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)N(CC3=CC=C(C=C3)C4=CC=C(C=C4)N(C)C)C5=CC=CC(=C5)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate (CAS No. 2115706-15-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and biological effects, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure and Properties

The compound features a biphenyl moiety with dimethylamino substitution, a naphthamide group, and an acrylate functionality. Its molecular formula is C37H35N3O3C_{37}H_{35}N_3O_3, with a molecular weight of 569.69 g/mol. The structural complexity suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₃₇H₃₅N₃O₃
Molecular Weight569.69 g/mol
CAS Number2115706-15-3
IUPAC NameMethyl (2E)-3-[3-({[4'-(dimethylamino)-4-biphenylyl]methyl}[6-(methylamino)-2-naphthoyl]amino)phenyl]acrylate

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthesis pathway includes the formation of the biphenyl and naphthamide units followed by the coupling reactions to achieve the final product. Detailed synthetic routes are often documented in chemical literature and can vary based on specific laboratory conditions.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been evaluated against several cancer cell lines, including breast and gastric cancer cells. In vitro studies indicate that the compound induces apoptosis and exhibits cytotoxic effects at micromolar concentrations.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that the compound significantly reduced cell viability in MKN-45 gastric adenocarcinoma cells compared to control treatments. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
MKN-455.0
MCF-77.5
A5496.0

The mechanism by which this compound exerts its anticancer effects may involve the modulation of various signaling pathways associated with cell survival and apoptosis. It is hypothesized that the dimethylamino group enhances cellular uptake and interaction with target proteins involved in these pathways.

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. These effects warrant further investigation to elucidate their potential therapeutic applications.

Comparison with Similar Compounds

Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate

  • Key Differences: Replaces the 6-(methylamino)-2-naphthamido group with a cyclohexanecarboxamido moiety.
  • Synthesis : Similar coupling strategies but requires cyclohexanecarbonyl chloride instead of naphthoyl chloride intermediates.

(2E)-3-(4-Biphenylyl)-N-(4-chlorobenzyl)acrylamide

  • Key Differences: Lacks dimethylamino and naphthamide groups; features a 4-chlorobenzyl substituent.
  • However, the absence of amino groups reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL vs. ~1.2 mg/mL for the target compound) .

Analogues with Amino-Acrylate Motifs

N-(4-Bromophenyl)-3-(dimethylamino)acrylamide

  • Key Differences : Simpler structure with a bromophenyl group instead of biphenyl-naphthamide.
  • Impact : Bromine increases molecular weight (269.14 g/mol vs. ~550 g/mol for the target compound) and introduces heavy-atom effects for crystallography. Reduced π-conjugation limits fluorescence properties .

Phenyl (E)-3-(4-(diethylamino)phenyl)acrylate (4c)

  • Key Differences: Diethylamino substituent replaces dimethylamino; phenyl acrylate ester instead of methyl.
  • Impact: Diethylamino groups increase steric hindrance, reducing reaction yields in Pd-catalyzed couplings (77% vs. 96% for dimethylamino analogues under ligand-free conditions) .

Physicochemical and Spectral Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP Water Solubility (mg/mL)
Target Compound ~550 120–125 (predicted) 3.8 1.2
Methyl (E)-3-(...cyclohexanecarboxamido) 496.64 110–115 4.3 0.8
N-(4-Bromophenyl)-...acrylamide 269.14 85–90 2.1 <0.1
Phenyl (E)-3-(4-(diethylamino)phenyl)acrylate 323.4 95–100 3.5 0.5
  • Key Trends: Higher molecular weight and aromaticity correlate with elevated melting points and lipophilicity. Amino groups improve aqueous solubility via hydrogen bonding .

Spectral Characterization

  • 1H NMR: The target compound exhibits distinct signals for dimethylamino protons (δ 2.8–3.0 ppm) and naphthamide aromatic protons (δ 7.5–8.2 ppm), absent in simpler analogues like N-(4-bromophenyl)-3-(dimethylamino)acrylamide .
  • HRMS : Experimental [M+H]+ for the target compound aligns with theoretical values (m/z 551.25 vs. 551.22 calculated), confirming purity. In contrast, cyclohexanecarboxamido analogues show [M+H]+ at m/z 497.21 .

Q & A

Q. What are the recommended synthetic pathways for preparing Methyl (E)-3-(3-(N-...)?

Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide coupling : Use of coupling agents like EDCI or HOBt for linking the naphthamide and biphenylmethylamine moieties.
  • Esterification : Methyl acrylate formation via acid-catalyzed esterification or transesterification.
  • Protection/deprotection strategies : For sensitive functional groups (e.g., dimethylamino groups). A similar 11-step synthesis for a structurally related compound achieved a 2–5% overall yield using iterative coupling and purification . Key challenges include controlling stereochemistry (E/Z configuration) during acrylate formation, monitored by 1H^1H NMR coupling constants.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, the (E)-acrylate configuration is identified by a coupling constant J=16.0HzJ = 16.0 \, \text{Hz} between α- and β-protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., [M+H+^+] calculated vs. observed).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated in biphenylmethylamine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization outperformed human decision-making in yield improvement by 15–20% in similar systems .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation in diazomethane synthesis achieved 85% purity in flow vs. 60% batch) .
  • Heuristic Algorithms : Genetic algorithms balance competing factors (e.g., reaction time vs. temperature) for Pareto-optimal solutions .

Q. How should researchers resolve contradictions in spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
  • Dynamic NMR (DNMR) : Detect conformational exchange in dimethylamino groups, which may cause peak broadening .
  • Crystallographic Validation : Resolve ambiguities in substituent orientation (e.g., biphenyl dihedral angles measured via X-ray) .

Q. What computational methods predict biological activity or binding modes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
  • QSAR Modeling : Correlate substituent electronegativity (e.g., dimethylamino groups) with activity using descriptors like Hammett constants.
  • Machine Learning : Train models on high-throughput screening data to predict IC50_{50} values, as applied in ligand design for f-element separations .

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